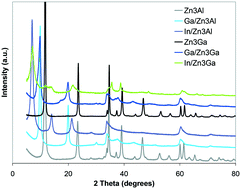A family of solar light responsive photocatalysts obtained using Zn2+ Me3+ (Me = Al/Ga) LDHs doped with Ga2O3 and In2O3 and their derived mixed oxides: a case study of phenol/4-nitrophenol decomposition†
Catalysis Science & Technology Pub Date: 2017-08-16 DOI: 10.1039/C7CY01404J
Abstract
Photocatalytic decomposition of dangerous organic contaminants using irradiation with sunlight is of great importance for environmental remediation and human health. In this paper Zn2+Me3+ (Me = Al/Ga) layered double hydroxides (LDHs) doped with gallium oxide (Ga2O3) and indium oxide (In2O3) and their derived mixtures of mixed oxides (MMOs) as novel solar light driven photocatalysts for degrading a mixture of phenol/4-nitrophenol (Ph–4NPh) are presented. The Ga2O3/ZnMeLDHs and In2O3/ZnMeLDHs were fabricated by exploiting the LDH capability to rebuild its structure, after being destroyed by calcination at 550 °C, in aqueous solutions of gallium sulfate [Ga2(SO4)3] and indium acetate [In(C2H3O2)3], respectively, while the corresponding MMOs were obtained after the calcination at 750 °C. The effects on the structure, surface characteristics and photo-absorption properties of the catalysts were assessed using X-ray diffraction, energy dispersive X-ray spectroscopy, X-ray photoelectron spectroscopy, Fourier-transform infrared spectroscopy and ultraviolet-visible analyses. The findings demonstrate that both Ph and 4NPh are degraded by both the reconstructed LDHs and their derived MMOs in such a way that an increased efficiency is obtained for In/Zn3Ga_750 and Ga/Zn3Ga_750 which degraded almost 90% of the 4NPh. In comparison, for In/Zn3Ga and Ga/Zn3Ga catalysts, the degradation efficiency reached only 69% and 47%, respectively. Furthermore, in the family of ZnAlLDH derived catalysts, In/Zn3Al_750 is able to decompose 98% of 4-NPh and 77% of Ph, after 240 min of irradiation, whereas the efficiency of Ga/Zn3Al_750 reached only 57% for 4-NPh and 39% for Ph. The as-prepared LDHs, Zn3Al and Zn3Ga, are almost inactive for degradation of a Ph–4NPh mixture under solar light.


Recommended Literature
- [1] Coumarin-pyridone conjugate as a fluorescent tag for LFPs visualization and electrochemical sensor for nitrite detection†
- [2] A family of solar light responsive photocatalysts obtained using Zn2+ Me3+ (Me = Al/Ga) LDHs doped with Ga2O3 and In2O3 and their derived mixed oxides: a case study of phenol/4-nitrophenol decomposition†
- [3] Bioorthogonal release of anticancer drugs via gold-triggered 2-alkynylbenzamide cyclization†
- [4] The separation of silver from copper by electro-deposition from ammoniacal solution
- [5] The origin of the longer wavelength emission in 2-(4-fluorophenylamino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole and its analogue 2-phenylamino-5-(2-hydroxybenzono)-1,3,4-thiadiazole†‡
- [6] Na-ion batteries, recent advances and present challenges to become low cost energy storage systems
- [7] An effective photocatalytic hydrogen evolution strategy based on tunable band gap (CuIn)xZn2(1−x)S2 combined with amorphous molybdenum sulfide†
- [8] Li–S batteries: simple approaches for superior performance†
- [9] Transannular 1,5-hydride shift in 5-hydroxycyclooctanone: an experimental and theoretical investigation†
- [10] The dominant effect of non-centrosymmetric displacement on the crystal-field energy splitting in the strained a-plane ZnO epi-films on r-plane sapphires

Journal Name:Catalysis Science & Technology
Research Products
-
CAS no.: 131525-50-3
-
CAS no.: 18746-72-0
-
CAS no.: 102185-16-0









